molecular formula C19H18N2O4 B2623647 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 850237-47-7

5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2623647
CAS No.: 850237-47-7
M. Wt: 338.363
InChI Key: SYBCGTPBZYEFPM-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-methoxyphenoxy group at position 5 and a 5-ethoxy-2-hydroxyphenyl group at position 2. Its molecular formula is C₂₀H₁₉N₂O₄, with a molecular weight of 351.38 g/mol. The ethoxy and methoxy substituents influence its solubility, hydrophobicity, and binding affinity to biological targets .

Properties

IUPAC Name

5-ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-14-7-8-16(17(22)10-14)19-18(11-20-12-21-19)25-15-6-4-5-13(9-15)23-2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBCGTPBZYEFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidinyl and phenol intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: pyrimidine derivatives , pyrazole analogs , and positional isomers . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Properties/Activity Reference
5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol Pyrimidine 3-Methoxyphenoxy (C5), 5-ethoxyphenol (C4) Potential hACE2-S binding (inferred)
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) Pyrimidine Naphthalen-2-yl (C5), amino (C2) High binding affinity to hACE2-S (ΔG = -9.8 kcal/mol)
AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol) Pyrimidine 3-Methoxyphenyl (C5), amino (C2) Moderate binding affinity (ΔG = -8.2 kcal/mol)
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol Pyrazole Phenyl (C4), methyl (C5) Lower H-bonding capacity vs. pyrimidines
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol (849919-15-9) Pyrimidine 4-Methoxyphenyl (C5), methoxy (C5) Positional isomer; reduced steric hindrance

Pyrimidine Derivatives

  • AP-NP: Replacing the 3-methoxyphenoxy group with a naphthalen-2-yl group increases hydrophobicity (logP = 4.1 vs. 3.5 for the target compound), enhancing membrane permeability but reducing aqueous solubility. AP-NP exhibited the strongest binding to hACE2-S (ΔG = -9.8 kcal/mol) due to π-π stacking with the naphthyl group .
  • AP-3-OMe-Ph : Shares the 3-methoxyphenyl substituent but lacks the ethoxy group. The absence of the ethoxy moiety reduces steric bulk, leading to weaker binding (ΔG = -8.2 kcal/mol) compared to AP-NP .

Pyrazole Analogs

Positional Isomers

Research Findings and Implications

Substituent Effects: The 3-methoxyphenoxy group in the target compound provides moderate hydrophobicity (logP ≈ 3.5) and enables π-π interactions with aromatic residues in protein targets. The ethoxy group at position 5 of the phenol ring enhances solubility compared to methyl or hydrogen substituents .

AP-NP’s superior activity (ΔG = -9.8 kcal/mol) underscores the trade-off between hydrophobicity and specificity .

Biological Activity

5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20N2O3C_{18}H_{20}N_2O_3 and a molecular weight of approximately 312.36 g/mol. The structure features an ethoxy group, a pyrimidine ring, and a methoxyphenoxy moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the pyrimidine ring is particularly significant as it has been associated with various enzymatic interactions.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives. For instance, compounds bearing pyrimidine rings have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15.2Apoptosis induction
Compound BMCF-712.4Cell cycle arrest
5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenolJurkatTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented, suggesting that 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol may also exhibit such effects. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of various pyrimidine derivatives on cancer cell lines, revealing that modifications in the phenolic structure significantly impacted cytotoxicity. The study highlighted that introducing methoxy groups enhanced activity against certain cancer types.
  • Antimicrobial Evaluation : In another study focusing on antimicrobial efficacy, derivatives similar to 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol were tested against Gram-positive and Gram-negative bacteria. Results indicated promising inhibition zones, suggesting potential for further development as antimicrobial agents.

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